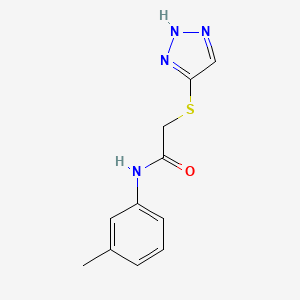
N-(3-methylphenyl)-2-(1H-1,2,3-triazol-5-ylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylphenyl)-2-(1H-1,2,3-triazol-5-ylthio)acetamide, also known as MTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTA is a thioester compound that belongs to the family of triazole-based compounds. In
Mecanismo De Acción
The mechanism of action of N-(3-methylphenyl)-2-(1H-1,2,3-triazol-5-ylthio)acetamide is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. This compound also inhibits the growth of cancer cells by inhibiting the cell cycle. This compound has been found to inhibit the expression of cyclin D1 and CDK4, which are essential for cell cycle progression.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. This compound has also been found to exhibit excellent catalytic activity in various reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methylphenyl)-2-(1H-1,2,3-triazol-5-ylthio)acetamide has several advantages for lab experiments. This compound is easy to synthesize, and its synthesis method is straightforward and efficient. This compound has also been found to exhibit excellent catalytic activity in various reactions. However, this compound has some limitations for lab experiments. This compound is a thioester compound, which can be unstable under certain conditions. This compound also has limited solubility in water, which can limit its use in aqueous reactions.
Direcciones Futuras
N-(3-methylphenyl)-2-(1H-1,2,3-triazol-5-ylthio)acetamide has several potential future directions. One of the key areas of research is its use as a ligand in the synthesis of metal complexes. This compound has been found to exhibit excellent catalytic activity in various reactions, and its use as a ligand in the synthesis of metal complexes can lead to the development of new catalysts with improved activity and selectivity.
This compound also has potential applications in the field of medicine. This compound has been found to exhibit significant cytotoxicity against cancer cells, and its use as an anticancer agent can lead to the development of new drugs with improved efficacy and reduced side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is easy to synthesize, and its synthesis method is straightforward and efficient. This compound has been found to exhibit excellent catalytic activity in various reactions and has potential applications in the field of medicine. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
N-(3-methylphenyl)-2-(1H-1,2,3-triazol-5-ylthio)acetamide can be synthesized using a straightforward and efficient method. The synthesis of this compound involves the reaction of 3-methylbenzoyl chloride with sodium azide to form 3-methylbenzoyl azide. The 3-methylbenzoyl azide is then reacted with sodium thioacetate to form this compound. The reaction mechanism involves the formation of a triazole ring by the reaction of the azide with the thioester group.
Aplicaciones Científicas De Investigación
N-(3-methylphenyl)-2-(1H-1,2,3-triazol-5-ylthio)acetamide has been extensively studied for its potential applications in various fields. One of the key areas of research is its use as a ligand in the synthesis of metal complexes. This compound has been used as a ligand in the synthesis of copper, nickel, and zinc complexes. These complexes have been found to exhibit excellent catalytic activity in various reactions.
This compound has also been studied for its potential use as an anticancer agent. Studies have shown that this compound exhibits significant cytotoxicity against cancer cells. This compound induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been found to inhibit the growth of cancer cells by inhibiting the cell cycle.
Propiedades
IUPAC Name |
N-(3-methylphenyl)-2-(2H-triazol-4-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-8-3-2-4-9(5-8)13-10(16)7-17-11-6-12-15-14-11/h2-6H,7H2,1H3,(H,13,16)(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILELQLVUYIQMJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49679121 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{3-[(dimethylamino)methyl]-3-hydroxy-1-pyrrolidinyl}-1,1-dimethyl-2-oxoethyl)-2-thiophenecarboxamide](/img/structure/B5342043.png)
![3-{2-[(1H-imidazol-2-ylmethyl)(methyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5342050.png)
![(3-endo)-8-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B5342058.png)
![3-methyl-7-(2,4,5-trimethoxybenzoyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5342078.png)
![[4-({[(3,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B5342090.png)
![4-bromo-N-(2-(4-chlorophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5342095.png)
![3-(4-bromophenyl)-2-(methoxymethyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5342096.png)


![ethyl 7-methyl-5-(1-naphthyl)-2-[(5-nitro-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5342115.png)
![ethyl 2-benzylidene-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5342126.png)


![1-[(4-chloro-2-fluorophenyl)acetyl]piperidine](/img/structure/B5342142.png)